N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide
CAS No.: 1060294-97-4
Cat. No.: VC11920455
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060294-97-4 |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | N-cyclopropyl-2-[4-[(2-methoxyacetyl)amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C14H18N2O3/c1-19-9-14(18)16-11-4-2-10(3-5-11)8-13(17)15-12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,17)(H,16,18) |
| Standard InChI Key | APIHNWNXSGCHAN-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 |
| Canonical SMILES | COCC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide integrates three distinct functional groups:
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Cyclopropylcarbamoyl: A cyclopropane ring fused to a carbamoyl group (), conferring conformational rigidity and potential hydrogen-bonding interactions.
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Methoxyacetamide: A methoxy () and acetamide () group, enhancing solubility and metabolic stability.
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Para-substituted phenyl: A benzene ring with a methylene-linked carbamoyl group at the 4-position, enabling planar stacking interactions.
The compound’s three-dimensional structure favors interactions with biological targets such as enzymes or receptors, particularly those involved in inflammatory or microbial pathways.
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.30 g/mol |
| CAS Registry Number | 1060294-97-4 |
| Solubility (Predicted) | Moderate in polar solvents (e.g., DMSO) |
| LogP (Octanol-Water) | ~1.8 (indicating moderate lipophilicity) |
The moderate logP value suggests balanced membrane permeability, making it suitable for oral bioavailability studies.
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s functional groups dictate its reactivity:
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Carbamoyl Group: Susceptible to hydrolysis under acidic or basic conditions, yielding cyclopropylamine and carboxylic acid derivatives.
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Methoxyacetamide: Resists enzymatic degradation due to steric hindrance from the methoxy group.
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Cyclopropane Ring: Undergoes ring-opening reactions under strong oxidative conditions, forming diols or ketones.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The mechanism likely involves inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) or disruption of membrane integrity.
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 62% at 50 mg/kg (oral administration). This correlates with suppression of pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of cyclooxygenase-2 (COX-2).
Comparative Efficacy
The table below compares its biological activity with structurally similar compounds:
| Compound | Antimicrobial MIC (µg/mL) | Anti-Inflammatory Efficacy (%) |
|---|---|---|
| N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide | 8–16 | 62 |
| N-Methoxy-N-methylacetamide | >64 | N/A |
| Cyclopropylbenzamide | 32 | 45 |
The data underscore its superior antimicrobial potency relative to analogs .
Future Research Directions
Pharmacokinetic Studies
Current gaps include absorption, distribution, metabolism, and excretion (ADME) profiling. Proposed studies:
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Bioavailability Assessment: Oral vs. intravenous administration in rodent models.
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Metabolite Identification: LC-MS/MS analysis of plasma and urine samples.
Structural Optimization
Modifications to enhance potency:
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Cyclopropane Substituents: Fluorination to improve metabolic stability.
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Acetamide Linkers: Replacement with sulfonamide groups for increased acidity.
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